molecular formula C24H22N2O2S B2818774 N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide CAS No. 313252-05-0

N-(4-(4-isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide

Cat. No.: B2818774
CAS No.: 313252-05-0
M. Wt: 402.51
InChI Key: UPRYWZCTYZXNDO-UHFFFAOYSA-N
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Description

“N-(4-(4-Isopropylphenyl)thiazol-2-yl)-3-methoxy-2-naphthamide” is a synthetic organic compound featuring a thiazole core substituted with a 4-isopropylphenyl group at the 4-position and a 3-methoxy-2-naphthamide moiety at the 2-position. The 3-methoxy-2-naphthamide moiety introduces hydrogen-bonding capabilities and steric bulk, which may affect binding affinity in biological systems.

Properties

IUPAC Name

3-methoxy-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S/c1-15(2)16-8-10-17(11-9-16)21-14-29-24(25-21)26-23(27)20-12-18-6-4-5-7-19(18)13-22(20)28-3/h4-15H,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRYWZCTYZXNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC4=CC=CC=C4C=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Functional Implications
Target Compound Thiazole 4-isopropylphenyl, 3-methoxy-2-naphthamide Enhanced lipophilicity (isopropyl), H-bonding (amide), and π-π stacking (naphthyl)
Compounds 4d–4i () Thiazole Pyridin-3-yl, morpholinomethyl, chlorophenyl Polar substituents (e.g., morpholine) improve solubility; pyridine enhances metal coordination
Triazole Derivatives (–3) 1,2,3-Triazole Naphthalenyloxy, nitro groups, chlorophenyl Triazole’s rigidity and click chemistry compatibility; nitro groups enhance electrophilicity
Thiazole Derivatives () Thiazole Benzyloxy, nitroguanidino, chlorophenyl Bioactivity linked to nitroguanidino (e.g., antimicrobial potential)

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with compounds 4d–4i (1671–1682 cm⁻¹) . Methoxy C-O stretch (~1250 cm⁻¹) distinguishes it from nitro-containing analogs (e.g., 6b: 1504 cm⁻¹ for NO₂) .
  • NMR Spectroscopy :
    • The isopropyl group in the target compound would exhibit characteristic 1H NMR signals: a septet (CH) at δ ~2.8–3.0 and doublets (CH3) at δ ~1.2–1.3, contrasting with pyridine protons (δ ~7.5–8.5) in 4d–4i .
    • Aromatic protons in the naphthamide moiety (δ ~7.0–8.5) overlap with triazole derivatives (e.g., 6b: δ 7.20–8.61) .
  • Melting Points :
    • Thiazole derivatives in are typically solids (mp 120–250°C), suggesting similar thermal stability for the target compound .

Q & A

Q. What safety protocols are essential for handling this compound in preclinical research?

  • Toxicity Screening : Perform Ames test (mutagenicity) and acute toxicity in rodents (LD50_{50}).
  • PPE : Use gloves, lab coats, and fume hoods for powder handling.
  • Waste Disposal : Follow institutional guidelines for organic solvent and bioactive waste .

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